MK-996

Übersicht

Beschreibung

Es ist vor allem für seine blutdrucksenkende Wirkung bekannt, was es zu einer wichtigen Verbindung bei der Behandlung von Bluthochdruck macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MK 996 beinhaltet eine regioselektive Synthese der Imidazolutidin-Einheit ausgehend von leicht verfügbarem Malonamamidinhydrochlorid und 2,4-Pentandion . Das Verfahren ist sehr effektiv und beinhaltet spezifische Reaktionsbedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für MK 996 sind in der öffentlichen Domäne nicht umfassend dokumentiert. Die Synthese beinhaltet typischerweise großtechnische chemische Reaktionen unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

MK 996 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung bei der Untersuchung von Angiotensin-II-Rezeptorantagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, insbesondere in Bezug auf die Blutdruckregulation.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Bluthochdruck und damit verbundenen Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und Therapeutika eingesetzt .

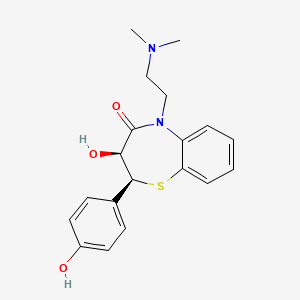

Wirkmechanismus

MK 996 übt seine Wirkung aus, indem es selektiv den Angiotensin-II-Rezeptor blockiert, wodurch die Pressor-Antwort auf intravenöses Angiotensin II verhindert wird. Diese Wirkung führt zu einer Senkung des Blutdrucks, ohne eine Reflextachykardie zu verursachen. Der Wirkmechanismus der Verbindung beinhaltet die Hemmung des Angiotensin-II-Rezeptors, der eine entscheidende Rolle bei der Blutdruckregulation spielt .

Wirkmechanismus

Target of Action

The primary target of MK-996 is the Angiotensin II (AII) receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body .

Mode of Action

This compound acts by blocking the AII receptor . By doing so, it prevents the binding of angiotensin II, a potent vasoconstrictor, to these receptors . This blockade inhibits the vasoconstrictive effect of angiotensin II, leading to a decrease in blood pressure .

Biochemical Pathways

The action of this compound primarily affects the renin-angiotensin system (RAS) . The RAS is a hormone system that regulates blood pressure and fluid balance. By blocking the AII receptor, this compound disrupts the normal functioning of this system, leading to a decrease in blood pressure .

Pharmacokinetics

It is known to be orally active , suggesting that it is well absorbed in the gastrointestinal tract. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability are subjects of ongoing research.

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . By blocking the AII receptor, it prevents the vasoconstrictive action of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Biochemische Analyse

Biochemical Properties

MK-996 interacts with various enzymes and proteins, playing a significant role in biochemical reactions

Cellular Effects

This compound influences various types of cells and cellular processes . It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves complex interactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with certain transporters or binding proteins, and may affect its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MK 996 involves a regio-selective synthesis of the imidazolutidine moiety starting from readily available malonamamidine hydrochloride and 2,4-pentanedione . The process is highly effective and involves specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for MK 996 are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK 996 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit MK 996 verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem Zielprodukt ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei den Reaktionen mit MK 996 gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Substitutionsreaktionen verschiedene substituierte Verbindungen liefern können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Losartan: Ein weiterer Angiotensin-II-Rezeptorantagonist mit ähnlichen blutdrucksenkenden Eigenschaften.

Enalapril: Ein Angiotensin-Converting-Enzym-Hemmer, der zur Behandlung von Bluthochdruck eingesetzt wird.

Einzigartigkeit

MK 996 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als nicht-peptidischer Angiotensin-II-Rezeptorantagonist. Es hat eine lange Wirkdauer und zeigt eine minimale Speziesvariabilität, was es zu einer wertvollen Verbindung in der Forschung und in therapeutischen Anwendungen macht .

Eigenschaften

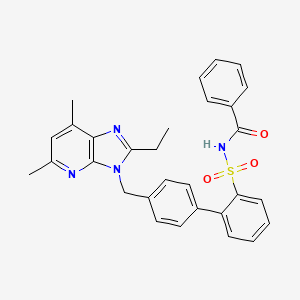

IUPAC Name |

N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O3S/c1-4-27-32-28-20(2)18-21(3)31-29(28)34(27)19-22-14-16-23(17-15-22)25-12-8-9-13-26(25)38(36,37)33-30(35)24-10-6-5-7-11-24/h5-18H,4,19H2,1-3H3,(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUNMFCWFYFUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166239 | |

| Record name | MK 996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157263-00-8 | |

| Record name | MK 996 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157263008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

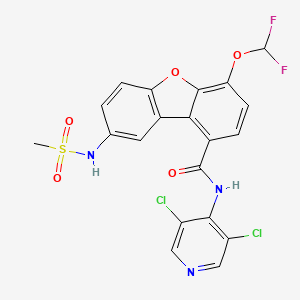

Feasible Synthetic Routes

A: MK-996 acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [] It competitively binds to the AT1 receptor, preventing angiotensin II from binding and exerting its effects. [] This antagonism inhibits the downstream effects of angiotensin II, including vasoconstriction, aldosterone release, and cellular growth. [, ]

A: The molecular formula for this compound is C31H31N5O3S, and its molecular weight is 553.68 g/mol. [] Spectroscopic data, unfortunately, is not readily available in the provided research papers.

A: The specific structural features of this compound that contribute to its high affinity and selectivity for the AT1 receptor have been studied. [, , ] While the exact SAR details are not extensively discussed in these papers, they highlight the importance of the imidazo[4,5-b]pyridine and biphenylacylsulfonamide moieties for potent AT1 receptor binding. [, , ]

A: Researchers have employed radioligand binding assays using [3H]-MK-996 to directly investigate its binding characteristics to AT1 receptors in tissues like the rat adrenal gland. [] This method revealed that this compound binds with high affinity (Kd = 0.47 nM) and exhibits slow dissociation kinetics (t1/2 of 103 min). []

A: this compound has been shown to effectively inhibit angiotensin II-induced contractile responses in isolated blood vessels like the rabbit aorta and pulmonary artery. [] Additionally, studies in dogs using the radiolabeled analog, [11C]-L-159,884, demonstrated that this compound effectively blocks the binding of this radioligand to AT1 receptors in the renal cortex. [] These studies highlight the in vivo efficacy of this compound as an AT1 receptor antagonist.

A: Yes, researchers have explored carbon-11 labeling of this compound to create [11C]this compound for potential use in PET imaging studies. [, ] While this approach showed promise, the synthesis process was considered cumbersome. [] Another study investigated the use of a related compound, [11C]-L-159,884, as a potential PET imaging agent for studying AT1 receptors. []

A: Research indicates that this compound can exist in various polymorphic forms, with varying solubility and stability. [] Form I was identified as the most thermodynamically stable polymorph under ambient conditions and was consistently reproducible for both lab and production scales. [] This finding underscores the importance of controlling polymorphism during drug development to ensure consistent pharmaceutical properties.

A: While the provided abstracts don't provide details on specific clinical trials, one mentions that this compound was "in clinical trials for the treatment of hypertension." [] This suggests it progressed beyond preclinical stages, but further information would be needed for a comprehensive understanding of its clinical evaluation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)